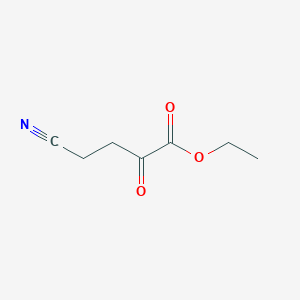

Ethyl 4-cyano-2-oxobutyrate

Descripción general

Descripción

Ethyl 4-cyano-2-oxobutyrate, also known as ethyl cyanoacrylate, is an organic compound belonging to the family of nitriles. It is a colorless, odorless, and low-viscosity liquid. It is a versatile compound that is used in a variety of applications, such as medical, industrial, and research. It is a commonly used reagent in chemical synthesis and has been studied extensively for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

- Ethyl 4-cyano-2-oxobutyrate is used in the synthesis of cyclic amidines, specifically in the production of 1-aryl-5-cyano-1,2-dihydro-2-imino-pyridine and ethyl 3-arylamino-2-cyanocrotonates, which have applications in organic chemistry and pharmaceutical research (Grout, Hynam, & Partridge, 1969).

- It also plays a role in the biosynthesis of gamma-substituted-gamma-butyrolactones, confirming pathways in the formation of these compounds in simulated sherry environments (Fagan, Kepner, & Webb, 1981).

Pharmacological Research

- In pharmaceutical research, this compound is a precursor in synthesizing various compounds. For instance, it aids in creating ethyl methylaminothiazolyloximate, which might have potential medicinal applications (Ai, 2006).

- Its derivatives, such as ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, have been synthesized via asymmetric aldol reactions, showcasing its versatility in creating stereochemically complex molecules (Wang Jin-ji, 2014).

Industrial Applications

- This compound is instrumental in the production of various heterocyclic compounds, such as pyridazines and pyridine derivatives, which are used in chemical industries and drug development (Barsy, 2000).

Enzyme Interaction Studies

- It has been utilized in studies exploring the interaction with enzymes like lactate dehydrogenase. Research demonstrates how its condensation products impact enzyme activity, providing insights into biochemical pathways and drug interactions (Wilkinson, Jenkins, & Tuey, 1968).

Biotechnological Research

- This compound is also significant in biotechnology, particularly in bioreduction processes. For example, designing the pH profile for its asymmetric bioreduction by baker's yeast illustrates its application in optimizing biotechnological processes (Chen, Wang, Houng, & Lee, 2002).

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets in a way that induces changes in cellular processes . More research is needed to elucidate these interactions and their resulting changes.

Biochemical Pathways

For example, 2-Oxobutyrate, a related compound, is involved in several 2-oxoacid elongation pathways, which extend the chain length of precursors in leucine, isoleucine, and coenzyme B biosyntheses

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Ethyl 4-cyano-2-oxobutyrate, these factors could include temperature, pH, and the presence of other compounds . .

Propiedades

IUPAC Name |

ethyl 4-cyano-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-11-7(10)6(9)4-3-5-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGWXXJZRSLTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568045 | |

| Record name | Ethyl 4-cyano-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152831-97-5 | |

| Record name | Ethyl 4-cyano-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

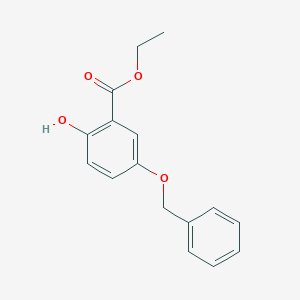

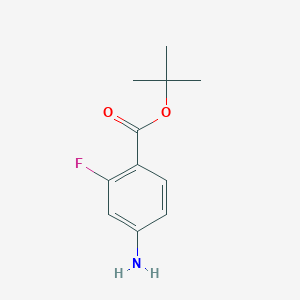

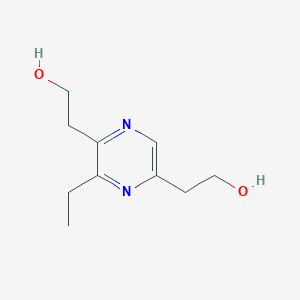

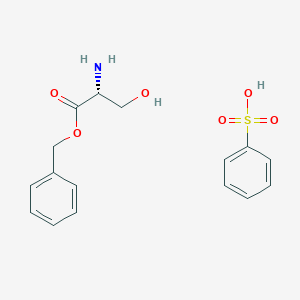

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)

![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)

![Disodium;2-[[4-[2-(1,3-benzothiazol-2-yl)-3-[4-[4-[3-(1,3-benzothiazol-2-yl)-5-[4-[bis(2-sulfonatoethyl)carbamoyl]phenyl]tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]tetrazol-3-ium-5-yl]benzoyl]-(2-sulfonatoethyl)amino]ethanesulfonate](/img/structure/B123357.png)